molecular formula C26H27FN4O2 B10771874 N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

カタログ番号 B10771874
分子量: 446.5 g/mol
InChIキー: MSTXJJGAXXJCBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU0364739 is a selective inhibitor of phospholipase D2 (PLD2), a key enzyme involved in the regulation of various cellular processes. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer research. VU0364739 is known for its high selectivity towards PLD2 over PLD1, making it a valuable tool in studying the specific roles of PLD2 in cellular functions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VU0364739 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazaspirodecane core and the subsequent introduction of the naphthalenecarboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for VU0364739 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: VU0364739 primarily undergoes substitution reactions, particularly in the formation of its triazaspirodecane core and the attachment of the naphthalenecarboxamide group. These reactions are facilitated by the use of specific reagents and catalysts that promote the desired transformations .

Common Reagents and Conditions: Common reagents used in the synthesis of VU0364739 include organic solvents like DMSO, as well as various catalysts and reagents that facilitate the formation of the triazaspirodecane core and the subsequent substitution reactions. The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the product .

Major Products Formed: The major product formed from the synthesis of VU0364739 is the final compound itself, characterized by its selective inhibition of PLD2. The purity and identity of the product are typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

科学的研究の応用

VU0364739 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as a selective inhibitor of PLD2, which makes it a valuable tool for studying the specific roles of PLD2 in various cellular processes. In cancer research, VU0364739 has been shown to inhibit the proliferation of cancer cells, making it a potential therapeutic agent for the treatment of certain types of cancer .

In addition to its applications in cancer research, VU0364739 is also used in studies related to inflammation and immune response. By selectively inhibiting PLD2, researchers can investigate the specific contributions of this enzyme to inflammatory processes and immune cell functions .

作用機序

VU0364739 exerts its effects by selectively inhibiting the activity of PLD2. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in various cellular processes. By inhibiting PLD2, VU0364739 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration .

The selectivity of VU0364739 towards PLD2 over PLD1 is attributed to its unique chemical structure, which allows it to specifically target the active site of PLD2. This selectivity is crucial for studying the specific roles of PLD2 without interfering with the functions of PLD1 .

類似化合物との比較

Similar Compounds:

  • VU0155069
  • VU0285655
  • VU0359595

Uniqueness: VU0364739 stands out among similar compounds due to its high selectivity towards PLD2. While other compounds may also inhibit PLD2, VU0364739’s selectivity ensures minimal off-target effects, making it a more precise tool for studying the specific roles of PLD2 in cellular processes. This selectivity is particularly important in research applications where distinguishing between the effects of PLD2 and PLD1 is crucial .

特性

分子式

C26H27FN4O2

分子量

446.5 g/mol

IUPAC名

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)

InChIキー

MSTXJJGAXXJCBY-UHFFFAOYSA-N

正規SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。